molecular formula C18H23N9O2S B4365300 1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PIPERIDINO] SULFONE

1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PIPERIDINO] SULFONE

Cat. No.: B4365300
M. Wt: 429.5 g/mol
InChI Key: UQYRWBLANPJMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PIPERIDINO] SULFONE is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a triazolopyrimidine core

Preparation Methods

The synthesis of 1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PIPERIDINO] SULFONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through a cyclization reaction involving hydrazine and a suitable diketone.

    Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Piperidine Ring Formation: The piperidine ring is formed through a nucleophilic substitution reaction involving a suitable piperidine derivative.

    Triazolopyrimidine Core Formation: The final step involves the formation of the triazolopyrimidine core through a cyclization reaction involving a suitable triazole derivative and a pyrimidine precursor.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PIPERIDINO] SULFONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Cyclization: Cyclization reactions can be employed to form additional ring structures, enhancing the compound’s complexity and potential biological activity.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Mechanism of Action

The mechanism of action of 1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PIPERIDINO] SULFONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing their normal function . This inhibition disrupts the cell cycle and induces apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PIPERIDINO] SULFONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potent inhibitory activity against CDKs, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N9O2S/c1-4-25-10-15(12(2)22-25)30(28,29)26-7-5-6-13(9-26)16-21-18-14-8-20-24(3)17(14)19-11-27(18)23-16/h8,10-11,13H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYRWBLANPJMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)C3=NN4C=NC5=C(C4=N3)C=NN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N9O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PIPERIDINO] SULFONE
Reactant of Route 2
Reactant of Route 2
1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PIPERIDINO] SULFONE
Reactant of Route 3
Reactant of Route 3
1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PIPERIDINO] SULFONE
Reactant of Route 4
Reactant of Route 4
1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PIPERIDINO] SULFONE
Reactant of Route 5
1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PIPERIDINO] SULFONE
Reactant of Route 6
1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PIPERIDINO] SULFONE

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